N-[(6-fluoro-4H-1,3-benzodioxin-8-yl)methyl]-N-methylamine hydrochloride is a compound that belongs to the class of organic compounds known as benzodioxanes. Its chemical formula is and it has a molecular weight of approximately 233.67 g/mol. This compound is primarily used in research settings and has been classified under various categories, including small molecules with potential pharmaceutical applications. The compound is identified by the CAS number 1169974-91-7 and is listed in several chemical databases, including DrugBank and ChemicalBook .
The synthesis of N-[(6-fluoro-4H-1,3-benzodioxin-8-yl)methyl]-N-methylamine hydrochloride typically involves the reaction of 6-fluoro-4H-1,3-benzodioxin with a suitable methylamine derivative. The general method includes:
Technical details regarding specific reaction conditions, such as temperature and time, may vary based on the laboratory protocols employed during synthesis .
The molecular structure of N-[(6-fluoro-4H-1,3-benzodioxin-8-yl)methyl]-N-methylamine hydrochloride can be described as follows:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 233.67 g/mol |
IUPAC Name | N-[(6-fluoro-4H-1,3-benzodioxin-8-yl)methyl]-N-methylamine hydrochloride |
CAS Number | 1169974-91-7 |
SMILES | C1C2=CC(=CC(=C2OCO1)CN)F.Cl |
InChI Key | SZYREAUDQRVVLV-DAFNUICNSA-N |
The structural representation indicates the presence of both aromatic and aliphatic components, contributing to its chemical properties and reactivity .
N-[(6-fluoro-4H-1,3-benzodioxin-8-yl)methyl]-N-methylamine hydrochloride can participate in various chemical reactions:
These reactions are significant for its potential modification in synthetic organic chemistry .
Further research is necessary to clarify its exact mechanism of action and potential therapeutic applications .
Property | Value |
---|---|
Appearance | White crystalline solid |
Solubility | Soluble in water |
Melting Point | Not specified |
Property | Value |
---|---|
pH | Not specified |
Stability | Stable under recommended storage conditions |
Reactivity | Incompatible with strong oxidizing agents |
The physical properties indicate that the compound is likely stable under standard laboratory conditions, though care should be taken due to potential irritant effects on skin and eyes .
N-[(6-fluoro-4H-1,3-benzodioxin-8-yl)methyl]-N-methylamine hydrochloride has several scientific uses:
Due to its unique structure and properties, this compound may have potential applications in various fields of medicinal chemistry and pharmacology .
CAS No.: 26543-10-2
CAS No.: 54986-75-3
CAS No.:
CAS No.: 93980-74-6
CAS No.: 52906-84-0